6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one
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Overview
Description
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a base-catalyzed reaction between 2-methoxybenzaldehyde, acetophenone, and benzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to promote the formation of the pyranone ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyranone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyranone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyranones. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is often studied for its interactions with biological targets.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
6-(2-Hydroxyphenyl)-3,4-diphenyl-2H-pyran-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
6-(2-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-one: Similar structure but with a chlorine atom instead of a methoxy group.
6-(2-Nitrophenyl)-3,4-diphenyl-2H-pyran-2-one: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The uniqueness of 6-(2-Methoxyphenyl)-3,4-diphenyl-2H-pyran-2-one lies in its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to different biological effects compared to its analogs.
Properties
CAS No. |
552846-87-4 |
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Molecular Formula |
C24H18O3 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-3,4-diphenylpyran-2-one |
InChI |
InChI=1S/C24H18O3/c1-26-21-15-9-8-14-19(21)22-16-20(17-10-4-2-5-11-17)23(24(25)27-22)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
XYRVYXHZRRJVTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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